Cas no 1214899-75-8 (6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine)
6-Bromo-N-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic organic compound featuring a benzimidazole core substituted with a bromine atom at the 6-position and a methylamino group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The methylamino group contributes to its potential as a building block for bioactive molecules, including kinase inhibitors and antimicrobial agents. Its well-defined synthetic pathway and stability under standard conditions ensure consistent performance in research and industrial applications.
1214899-75-8 structure
Product Name:6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine
CAS No:1214899-75-8
MF:C8H8BrN3
MW:226.073220252991
MDL:MFCD19976779
CID:4726738
Update Time:2025-06-09
6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine
- 1H-Benzimidazol-2-amine, 6-bromo-N-methyl-
- DFRSYVJABDOPAN-UHFFFAOYSA-N
- 5-bromo-N-methyl-1H-benzo[d]imidazol-2-amine
- 6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine
-
- MDL: MFCD19976779
- Inchi: 1S/C8H8BrN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12)
- InChI Key: DFRSYVJABDOPAN-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)NC(NC)=N2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 164
- Topological Polar Surface Area: 40.7
6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-814025-0.05g |
6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine |
1214899-75-8 | 95.0% | 0.05g |
$212.0 | 2025-03-21 | |
| Enamine | EN300-814025-0.1g |
6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine |
1214899-75-8 | 95.0% | 0.1g |
$317.0 | 2025-03-21 | |
| Enamine | EN300-814025-0.25g |
6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine |
1214899-75-8 | 95.0% | 0.25g |
$452.0 | 2025-03-21 | |
| Enamine | EN300-814025-0.5g |
6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine |
1214899-75-8 | 95.0% | 0.5g |
$713.0 | 2025-03-21 | |
| Enamine | EN300-814025-1.0g |
6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine |
1214899-75-8 | 95.0% | 1.0g |
$914.0 | 2025-03-21 | |
| Enamine | EN300-814025-2.5g |
6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine |
1214899-75-8 | 95.0% | 2.5g |
$1791.0 | 2025-03-21 | |
| Enamine | EN300-814025-5.0g |
6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine |
1214899-75-8 | 95.0% | 5.0g |
$2650.0 | 2025-03-21 | |
| Enamine | EN300-814025-10.0g |
6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine |
1214899-75-8 | 95.0% | 10.0g |
$3929.0 | 2025-03-21 | |
| Enamine | EN300-1296365-0.05g |
6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine |
1214899-75-8 | 95% | 0.05g |
$212.0 | 2024-05-21 | |
| Enamine | EN300-1296365-0.1g |
6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine |
1214899-75-8 | 95% | 0.1g |
$317.0 | 2024-05-21 |
6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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